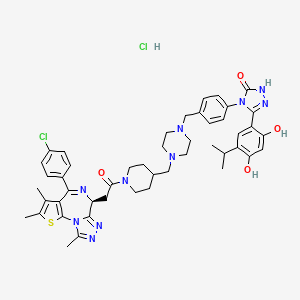

PROTAC BRD4 Degrader-21

Description

Properties

Molecular Formula |

C47H54Cl2N10O4S |

|---|---|

Molecular Weight |

926.0 g/mol |

IUPAC Name |

4-[4-[[4-[[1-[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]piperidin-4-yl]methyl]piperazin-1-yl]methyl]phenyl]-3-(2,4-dihydroxy-5-propan-2-ylphenyl)-1H-1,2,4-triazol-5-one;hydrochloride |

InChI |

InChI=1S/C47H53ClN10O4S.ClH/c1-27(2)36-22-37(40(60)24-39(36)59)44-51-53-47(62)58(44)35-12-6-31(7-13-35)25-54-18-20-55(21-19-54)26-32-14-16-56(17-15-32)41(61)23-38-45-52-50-30(5)57(45)46-42(28(3)29(4)63-46)43(49-38)33-8-10-34(48)11-9-33;/h6-13,22,24,27,32,38,59-60H,14-21,23,25-26H2,1-5H3,(H,53,62);1H/t38-;/m0./s1 |

InChI Key |

BKCLODCLAKHBOU-KYYDUREMSA-N |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)N4CCC(CC4)CN5CCN(CC5)CC6=CC=C(C=C6)N7C(=NNC7=O)C8=CC(=C(C=C8O)O)C(C)C)C9=CC=C(C=C9)Cl)C.Cl |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)N4CCC(CC4)CN5CCN(CC5)CC6=CC=C(C=C6)N7C(=NNC7=O)C8=CC(=C(C=C8O)O)C(C)C)C9=CC=C(C=C9)Cl)C.Cl |

Origin of Product |

United States |

Design and Synthesis of Protac Brd4 Degrader 21

The rational design of PROTAC BRD4 Degrader-21 is centered around the heterobifunctional nature of PROTACs, which consist of two distinct ligands connected by a chemical linker. thno.orgnih.gov One ligand binds to the target protein, in this case, BRD4, while the other recruits an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery to degrade the target. thno.orgnih.gov

Chemical Scaffolding and Core Structure Identification

The foundation of this compound lies in the careful selection of its constituent parts: a "warhead" that targets BRD4 and a ligand that engages an E3 ligase.

The BRD4-binding component, or "warhead," of this compound is derived from a potent dihydroquinazolinone-based inhibitor of BRD4. nih.govnih.gov This specific chemical scaffold was chosen for its established affinity and inhibitory activity against BRD4. nih.gov The parent inhibitor, referred to as compound 6 in the developmental research, provides the necessary binding to the bromodomains of BRD4, ensuring the PROTAC's specificity for its intended target. nih.gov

To initiate the degradation process, this compound employs a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. nih.govnih.gov Specifically, the design incorporates a pomalidomide (B1683931) moiety. nih.govnih.govmdpi.com Pomalidomide is a well-characterized immunomodulatory drug that is known to bind to CRBN, effectively commandeering it to tag the targeted BRD4 protein for proteasomal degradation. nih.govnih.gov The selection of a pomalidomide-based ligand is a common strategy in PROTAC design due to its proven efficacy in recruiting the CRBN E3 ligase. nih.govnih.gov

Linker Design and Optimization

Influence of Linker Length and Flexibility on Ternary Complex Formation and Degradation Efficiency

The formation of a stable ternary complex, consisting of BRD4, this compound, and the CRBN E3 ligase, is a prerequisite for efficient protein degradation. elifesciences.orgacs.org The length and flexibility of the linker are crucial determinants of the stability and cooperativity of this complex. elifesciences.orgnih.gov A linker that is too short may sterically hinder the two proteins from coming together, while an excessively long or rigid linker might prevent the optimal orientation required for ubiquitin transfer. The linker in this compound was optimized to facilitate the productive interaction between BRD4 and CRBN, leading to effective degradation. nih.govnih.gov

Impact of Linker Chemistry on Physicochemical Properties and Cellular Activity

The chemical composition of the linker, which can include elements like polyethylene (B3416737) glycol (PEG) chains, alkyl chains, or more rigid structures, significantly affects the PROTAC's properties such as solubility and cell permeability. acs.orgacs.orgchemrxiv.org For this compound, the linker was designed not only to bridge the two ligands effectively but also to confer favorable physicochemical characteristics that allow it to penetrate cells and engage its targets. nih.gov The development of this degrader involved synthesizing a series of compounds with varying linker chemistries to identify the optimal balance between ternary complex formation and cellular activity. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies of Linker Variants

The development of this compound was informed by extensive structure-activity relationship (SAR) studies. nih.govmdpi.com Researchers synthesized and evaluated a series of related PROTACs with different linkers to understand how modifications to the linker impact the degrader's performance. nih.govmdpi.com These studies revealed that even subtle changes in linker length and composition could have a profound effect on the potency of BRD4 degradation and the anti-proliferative activity of the compounds. nih.gov For instance, the pomalidomide-based this compound demonstrated superior potency in inhibiting the growth of the THP-1 cell line compared to its lenalidomide-based counterpart (compound 20), highlighting the critical role of the E3 ligase ligand and linker combination. thno.orgnih.gov

Research Findings on this compound and Related Compounds

| Compound | Description | IC50 (BRD4 BD1) | Anti-proliferative IC50 (THP-1 cells) | Key Findings |

| This compound (Compound 21) | Dihydroquinazolinone-based BRD4 warhead linked to pomalidomide | 41.8 nM medchemexpress.com | 0.81 µM medchemexpress.comnih.gov | Effectively induces BRD4 degradation and c-Myc suppression. More potent in inhibiting cell growth than its lenalidomide (B1683929) counterpart. nih.govnih.gov |

| Compound 20 | Dihydroquinazolinone-based BRD4 warhead linked to lenalidomide | 14.2 nM thno.org | Less potent than compound 21 | Exhibited the highest inhibitory activity against BRD4 in its series. thno.org |

| Parent BRD4 Inhibitor (Compound 6) | Dihydroquinazolinone-based BRD4 inhibitor | Not specified | 3.26 µM nih.gov | The warhead used for the synthesis of this compound. nih.gov |

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2503036-46-0 targetmol.com |

| Molecular Formula | C47H54Cl2N10O4S targetmol.com |

| Molecular Weight | 925.97 targetmol.com |

Synthetic Methodologies for this compound

The synthesis of this compound, a heterobifunctional molecule, is a multi-step process rooted in established principles of medicinal and organic chemistry. As a Proteolysis-Targeting Chimera (PROTAC), its structure is composed of three distinct modules: a ligand that binds to the Bromodomain-containing protein 4 (BRD4), a ligand that recruits an E3 ubiquitin ligase (in this case, Von Hippel-Lindau or VHL), and a flexible linker that covalently connects these two functional ends.

Key Reaction Steps and Intermediate Compounds

The construction of this compound involves the sequential assembly of its constituent parts. The synthesis can be logically broken down into the preparation of functionalized ligands and the final coupling step. A representative synthetic pathway is outlined below.

Step 1: Preparation of the Functionalized VHL Ligand-Linker Intermediate The synthesis typically begins by attaching the linker moiety to the VHL E3 ligase ligand. The VHL ligand, a derivative of hydroxyproline, is prepared with a carboxylic acid handle. This acid is then coupled with one end of a bifunctional polyethylene glycol (PEG) linker that has been pre-functionalized with a terminal amine and a protected functional group (e.g., a Boc-protected amine) on the other end.

Reaction: Amide bond formation between the VHL ligand's carboxylic acid and the amine of a mono-Boc-protected diamine linker.

Reagents: A peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is used in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).

Solvent: A polar aprotic solvent such as DMF (N,N-Dimethylformamide).

Result: This step yields an intermediate where the VHL ligand is covalently attached to the linker, with the other end of the linker still protected by a Boc group.

Step 2: Preparation of the Functionalized BRD4 Ligand The BRD4 binding moiety is a derivative of the known inhibitor (+)-JQ1. The (+)-JQ1 structure contains a methyl ester, which serves as a synthetic handle. This ester is saponified (hydrolyzed) under basic conditions (e.g., using Lithium Hydroxide in a THF/water mixture) to yield the corresponding carboxylic acid, referred to as (+)-JQ1 carboxylic acid. This free acid is the point of attachment for the VHL-linker intermediate.

Step 3: Final Assembly of this compound The final stage involves two key chemical transformations:

Deprotection: The Boc protecting group on the VHL-linker intermediate is removed under acidic conditions. Treatment with a strong acid like TFA (Trifluoroacetic acid) in a solvent such as DCM (Dichloromethane) quantitatively cleaves the Boc group, exposing a primary amine on the linker. The resulting salt is typically neutralized or used directly in the next step.

Coupling: The newly exposed amine of the VHL-linker fragment is coupled with the carboxylic acid of the functionalized BRD4 ligand ((+)-JQ1 carboxylic acid). This final amide bond formation is achieved using the same or similar peptide coupling conditions as in Step 1 (e.g., HATU/DIPEA in DMF). This reaction covalently joins the two halves of the molecule, yielding the final this compound.

The table below summarizes the key compounds involved in this synthetic pathway.

Table 1: Key Intermediates in the Synthesis of this compound

| Intermediate Identifier | General Structure/Description | Role in Synthesis |

|---|---|---|

| (+)-JQ1 Carboxylic Acid | The (+)-JQ1 scaffold with its methyl ester hydrolyzed to a free carboxylic acid. | The warhead for binding BRD4, functionalized for linker attachment. |

| VHL Ligand Precursor | A hydroxyproline-based molecule containing a free carboxylic acid. | The warhead for recruiting the VHL E3 ligase. |

| Mono-Boc-Protected Linker | A diamine linker (e.g., amino-PEG-amine) where one amine is protected by a tert-Butoxycarbonyl (Boc) group. | Provides the flexible spacer and controlled, sequential coupling. |

| Boc-Linker-VHL Intermediate | The product of coupling the VHL Ligand Precursor and the Mono-Boc-Protected Linker. | A key building block containing the VHL ligand and a protected linker. |

| Amine-Linker-VHL Intermediate | The deprotected version of the Boc-Linker-VHL Intermediate, typically as a TFA salt. | The nucleophilic fragment ready for final coupling with the BRD4 ligand. |

Purification and Characterization Techniques

Purification Methods: Crude products from each reaction step are purified using standard chromatographic techniques.

Flash Column Chromatography: Intermediates are often purified using automated or manual flash chromatography on silica (B1680970) gel columns. A gradient of solvents, such as dichloromethane (B109758) and methanol (B129727) or ethyl acetate (B1210297) and hexanes, is used to elute the desired compound from impurities.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final compound, this compound, is subjected to high-resolution purification using reverse-phase preparative HPLC (RP-HPLC). This technique separates the target molecule from any remaining starting materials, reagents, or side products based on polarity. A common system utilizes a C18 column with a mobile phase gradient of water and acetonitrile, often containing a small percentage (e.g., 0.1%) of an acid modifier like TFA or formic acid to improve peak shape. Fractions containing the pure product are collected, combined, and lyophilized to yield the final compound as a solid.

Characterization Techniques: The structural integrity and purity of the final compound and key intermediates are confirmed using a suite of spectroscopic and analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are acquired to confirm the molecular structure. The chemical shifts, integration values, and coupling patterns of the protons in the ¹H NMR spectrum provide a detailed map of the molecule's framework, confirming the successful formation of amide bonds and the presence of all three components (BRD4 ligand, linker, and VHL ligand).

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), typically using an Electrospray Ionization (ESI) source, is used to determine the exact mass of the molecule. The observed mass-to-charge ratio (m/z) for the protonated molecular ion ([M+H]⁺) is compared to the theoretically calculated mass. A match within a narrow tolerance (e.g., < 5 ppm) provides unambiguous confirmation of the elemental composition.

Analytical High-Performance Liquid Chromatography (Analytical HPLC): The purity of the final lyophilized product is assessed using analytical RP-HPLC. The compound is injected onto an analytical C18 column, and its elution is monitored by a UV detector at one or more wavelengths (e.g., 254 nm). Purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. A purity level of ≥98% is typically required.

The table below details the purpose of each characterization technique.

Table 2: Analytical Techniques for Characterization

| Technique | Purpose | Typical Result/Observation |

|---|---|---|

| ¹H NMR | Structural elucidation and confirmation. | A spectrum with signals corresponding to all protons in the expected chemical environments and with correct integration values. |

| ¹³C NMR | Confirmation of the carbon skeleton. | A spectrum showing peaks for all unique carbon atoms in the molecule. |

| HRMS (ESI) | Confirmation of molecular formula and exact mass. | An observed m/z value for [M+H]⁺ that matches the calculated exact mass to within a few parts per million (ppm). |

| Analytical RP-HPLC | Determination of final compound purity. | A chromatogram showing a single major peak, with a calculated purity value (e.g., >98%) based on peak area integration. |

Reference: Based on general synthetic principles outlined in patents covering PROTACs targeting BRD4, such as international patent application WO 2017/197034 A1.

Table of Mentioned Compounds and Reagents

| Compound/Reagent Name | Abbreviation |

|---|---|

| This compound | N/A |

| Bromodomain-containing protein 4 | BRD4 |

| Von Hippel-Lindau | VHL |

| Proteolysis-Targeting Chimera | PROTAC |

| (+)-JQ1 | N/A |

| (+)-JQ1 carboxylic acid | N/A |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| N,N-Diisopropylethylamine | DIPEA |

| N,N-Dimethylformamide | DMF |

| tert-Butoxycarbonyl | Boc |

| Trifluoroacetic acid | TFA |

| Dichloromethane | DCM |

| Lithium Hydroxide | LiOH |

Molecular Mechanism of Action of Protac Brd4 Degrader 21

Ternary Complex Formation: BRD4-PROTAC BRD4 Degrader-21-E3 Ligase

The foundational step in the mechanism of any Proteolysis Targeting Chimera (PROTAC) is the formation of a ternary complex, which consists of the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. nih.govnih.gov This event brings the target protein into close proximity with the cellular degradation machinery, initiating the process of ubiquitination. arvinas.com For PROTAC BRD4 Degrader-21, this complex involves the Bromodomain-containing protein 4 (BRD4), the PROTAC molecule itself, and a recruited E3 ligase.

Binding Affinities and Kinetics of Individual Components

The stability and kinetics of the ternary complex are critical determinants of a PROTAC's degradation efficiency. nih.gov These are governed by the binding affinities (expressed as dissociation constants, Kd) and the association (kon) and dissociation (koff) rates of the PROTAC for both its target protein and the E3 ligase. While specific biophysical data for this compound are not publicly detailed, a related compound, identified as PROTAC 21, demonstrated potent activity with an IC50 of 41.8 nM for inhibiting the first bromodomain (BD1) of BRD4.

The kinetics of ternary complex formation and dissociation (its half-life) are particularly crucial. Studies on other BRD4 degraders, such as MZ1, have shown a strong correlation between the stability and half-life of the ternary complex and the ultimate efficiency of degradation. nih.govresearchgate.net A longer-lived complex is believed to provide a greater opportunity for the E3 ligase to successfully ubiquitinate the target protein. nih.gov

Below is an illustrative table of the types of binding and kinetic parameters measured for a well-characterized BRD4 PROTAC, MZ1, to exemplify the data used to evaluate such compounds.

| Complex | Parameter | Value | Significance |

|---|---|---|---|

| MZ1 : BRD4BD2 | Kd (Binary Affinity) | 25 nM | Strength of binding to the target protein. |

| MZ1 : VHL E3 Ligase | Kd (Binary Affinity) | 67 nM | Strength of binding to the E3 ligase. |

| VHL:MZ1:BRD4BD2 | Ternary Complex Half-life (t1/2) | 130 seconds | Stability of the proximity-inducing complex. nih.govnih.gov |

Cooperative Binding and Induced Proximity

Induced proximity by the PROTAC molecule often leads to a phenomenon known as cooperative binding. nih.gov Cooperativity (quantified by the alpha, α, value) describes the change in affinity for one protein when the PROTAC is already bound to the other. nih.gov If α > 1, positive cooperativity is occurring, meaning the two proteins have an intrinsic affinity for each other within the complex, which stabilizes the ternary structure. acs.org This can allow a PROTAC to form a stable ternary complex even if one of its binary binding affinities is weak. researchgate.net Conversely, if α < 1, negative cooperativity (or steric hindrance) occurs, which can destabilize the complex. pnas.org

The degree of cooperativity is highly dependent on the specific target, E3 ligase, and the PROTAC's linker design, which influences the formation of new, favorable protein-protein interactions at the binding interface. nih.govpnas.org For instance, the VHL-recruiting BRD4 degrader MZ1 exhibits strong positive cooperativity (α = 18-22) when forming a complex with BRD4's second bromodomain (BD2). nih.govnih.gov

| PROTAC System Example | Cooperativity (α) | Interpretation |

|---|---|---|

| VHL:MZ1:BRD4BD2 | >1 (e.g., 18) | Positive Cooperativity: The proteins stabilize each other's binding, leading to a more stable ternary complex. nih.gov |

| Illustrative System | 1 | No Cooperativity: The binding of one protein does not affect the binding of the other. nih.gov |

| BTK-CRBN PROTACs (Short Linkers) | <1 | Negative Cooperativity: The proteins sterically clash, destabilizing the ternary complex. pnas.org |

Structural Insights into Ternary Complex Architecture

Structural biology techniques, including X-ray crystallography and molecular dynamics simulations, have provided critical insights into the architecture of BRD4-PROTAC-E3 ligase complexes. nih.govelifesciences.org These studies reveal that the PROTAC molecule acts as a flexible bridge, allowing the target and ligase to adopt multiple low-energy binding conformations. rcsb.org The linker region of the PROTAC is not merely a spacer but plays a crucial role in orienting the two proteins to facilitate favorable protein-protein interactions. elifesciences.orgdiscngine.com

Crystal structures of complexes like VHL:MZ1:BRD4BD2 and CRBN:dBET:BRD4BD1 show that the PROTAC induces the formation of a new protein-protein interface that would not normally exist. nih.govnih.govrcsb.org The stability of the complex is enhanced by the burial of solvent-accessible surface area and the formation of new intermolecular contacts. researchgate.net This structural plasticity helps explain how a limited number of E3 ligases can be successfully co-opted to degrade a wide variety of target proteins. nih.gov

E3 Ubiquitin Ligase Recruitment and Activity

Once the ternary complex is formed, the recruited E3 ligase initiates the transfer of ubiquitin to the target protein, marking it for destruction by the proteasome.

Specific E3 Ligase Recruitment by this compound (e.g., Cereblon)

This compound is designed to recruit the Cereblon (CRBN) E3 ubiquitin ligase. nih.gov CRBN is a popular E3 ligase for PROTAC design, largely due to the availability of well-characterized small molecule ligands such as thalidomide (B1683933) and its derivatives, lenalidomide (B1683929) and pomalidomide (B1683931). arvinas.comrsc.orgnih.gov These molecules bind to a specific pocket in CRBN, and when incorporated into a PROTAC, they effectively "hijack" the ligase. rsc.orgresearchgate.net

CRBN functions as the substrate receptor component of the larger Cullin 4A-RING E3 ligase complex (CRL4CRBN), which also includes DDB1, CUL4A, and RBX1. elifesciences.orgrsc.org By recruiting CRBN, the PROTAC brings the entire catalytic machinery of the CRL4CRBN complex into close proximity with BRD4.

Role of E2 Ubiquitin-Conjugating Enzymes

The E3 ligase, tethered to the target protein via the PROTAC, orchestrates the final transfer of ubiquitin from the E2 enzyme onto accessible lysine (B10760008) residues on the surface of the target protein (BRD4). rsc.orgnih.gov Research into CRBN-mediated degradation has revealed a cooperative mechanism involving two distinct E2 enzymes: UBE2D and UBE2G1. nih.govresearchgate.net Studies suggest a sequential model where UBE2D enzymes initiate the process by adding a single ubiquitin molecule (mono-ubiquitination) to the substrate. rsc.orgelifesciences.org Following this "priming" step, UBE2G1 is responsible for processively adding subsequent ubiquitin molecules to form a K48-linked poly-ubiquitin chain. nih.govresearchgate.netbiorxiv.org This specific poly-ubiquitin chain is the canonical signal that targets the protein for recognition and degradation by the 26S proteasome. nih.gov

Polyubiquitination of BRD4

The degradation of the BRD4 protein by this compound is initiated through its elegant hijacking of the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A critical step in this process is the polyubiquitination of the BRD4 protein.

This compound, being a heterobifunctional molecule, possesses two key binding domains: one that specifically recognizes and binds to the BRD4 protein, and another that recruits the Cereblon (CRBN) E3 ubiquitin ligase. researchgate.netnih.gov This dual binding capability facilitates the formation of a ternary complex, bringing BRD4 into close proximity with the CRBN E3 ligase.

Once this ternary complex is formed, the E3 ligase enzymatic cascade is activated. The E3 ligase, now positioned near BRD4, catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to specific lysine residues on the surface of the BRD4 protein. This process is repeated multiple times, resulting in the formation of a polyubiquitin (B1169507) chain on BRD4. While various types of polyubiquitin linkages exist, the Lysine-48 (K48)-linked polyubiquitin chain is the canonical signal for targeting proteins for degradation by the proteasome. h1.cocam.ac.ukresearchgate.net

Table 1: Key Molecular Events in the Polyubiquitination of BRD4 by this compound

| Step | Description | Key Molecules Involved |

| 1. Ternary Complex Formation | This compound simultaneously binds to BRD4 and the CRBN E3 ligase, bringing them into close proximity. | This compound, BRD4, CRBN E3 Ligase Complex |

| 2. E3 Ligase Activation | The proximity induced by the PROTAC activates the enzymatic function of the CRBN E3 ligase. | CRBN E3 Ligase, E1 Ubiquitin-Activating Enzyme, E2 Ubiquitin-Conjugating Enzyme |

| 3. Ubiquitin Transfer | The activated E3 ligase catalyzes the covalent attachment of ubiquitin molecules to lysine residues on the BRD4 protein. | Ubiquitin, BRD4 |

| 4. Polyubiquitin Chain Elongation | Multiple ubiquitin molecules are sequentially added to form a polyubiquitin chain, with K48 linkage being a primary signal for degradation. | Polyubiquitinated BRD4 |

Proteasome-Mediated Degradation of BRD4

Following successful polyubiquitination, the fate of the BRD4 protein is sealed, and it is targeted for destruction by the 26S proteasome, the cell's primary protein degradation machinery.

The polyubiquitin chain attached to BRD4 acts as a molecular flag, marking it for recognition by the 26S proteasome. The 26S proteasome is a large, multi-subunit complex composed of a 20S core particle, which contains the proteolytic active sites, and one or two 19S regulatory particles, which are responsible for recognizing, deubiquitinating, unfolding, and translocating the substrate into the 20S core. nih.govnih.gov

The 19S regulatory particle contains several intrinsic ubiquitin receptors that can directly bind to the polyubiquitin chains on BRD4. nih.gov This recognition step is crucial for the selective degradation of the targeted protein. Upon binding, the BRD4 protein is deubiquitinated by deubiquitinating enzymes (DUBs) associated with the proteasome, unfolded, and then translocated into the central chamber of the 20S core particle, where it is cleaved into small peptides by the proteasome's catalytic subunits.

A key feature that distinguishes PROTACs from traditional inhibitors is their catalytic mode of action. nih.gov Once the polyubiquitinated BRD4 protein is delivered to the proteasome for degradation, this compound is released from the ternary complex. This dissociation allows the intact PROTAC molecule to engage another BRD4 protein and another CRBN E3 ligase, initiating a new cycle of ubiquitination and degradation.

This catalytic turnover means that a single molecule of this compound can induce the degradation of multiple BRD4 protein molecules. biorxiv.orgbiorxiv.org This amplification effect allows for potent and sustained degradation of the target protein even at low concentrations of the PROTAC. The catalytic nature of PROTACs contributes to their high efficiency and prolonged duration of action compared to traditional inhibitors that require continuous high-level occupancy of the target protein's active site. nih.gov

Table 2: Comparison of Mechanistic Properties

| Feature | This compound | Traditional BRD4 Inhibitors |

| Primary Mechanism | Induces degradation of BRD4 | Blocks the function of BRD4 |

| Cellular Machinery Involved | Ubiquitin-Proteasome System | - |

| Mode of Action | Catalytic | Stoichiometric |

| Effect on BRD4 Protein Levels | Elimination of the protein | No change or potential accumulation |

| Potential for Sustained Effect | High, due to catalytic turnover | Dependent on continuous drug exposure |

Biological Evaluation of Protac Brd4 Degrader 21 in Pre Clinical Models Excluding Human Clinical Trials

In Vitro Cellular Studies

Cellular Functional Assays (e.g., Anti-proliferative Effects)

The functional consequence of BRD4 degradation by PROTAC BRD4 Degrader-21 has been evaluated through its impact on the proliferation of cancer cell lines. The compound demonstrated potent anti-proliferative activity against the human acute monocytic leukemia cell line, THP-1 nih.govnih.gov. In these cells, this compound exhibited a submicromolar half-maximal inhibitory concentration (IC50), indicating significant growth inhibition nih.govresearchgate.netresearchgate.netmedchemexpress.com. Specifically, it achieved an IC50 value of 0.81 μM in the THP-1 cell line, which was noted to be four times more potent than its parent BRD4 inhibitor compound researchgate.netnih.gov. The compound also showed moderate anti-proliferative activity against Raji and HL-60 cell lines medchemexpress.com. Data regarding the direct impact of this compound on the cell viability of PC-3-S1, RS4;11, BxPC3, and HeLa cell lines were not detailed in the reviewed literature.

Table 2: Anti-proliferative Activity of this compound in THP-1 Cells

| Cell Line | Compound | IC50 Value | Source |

|---|---|---|---|

| THP-1 | This compound | 0.81 μM | nih.govresearchgate.netnih.gov |

Specific studies detailing the induction of apoptosis and cell cycle arrest by this compound were not available in the reviewed scientific literature.

Cellular Uptake and Permeability Studies

Specific data from cellular uptake and permeability studies for this compound were not available in the reviewed scientific literature.

Resistance Mechanisms to this compound in Cell Culture

As this compound functions by recruiting the CRBN E3 ligase, resistance mechanisms are likely to involve alterations in the components of this specific ubiquitin ligase complex nih.gov. Preclinical studies with other CRBN-based PROTACs have revealed that cancer cells can develop resistance following chronic treatment nih.gov.

A primary mechanism of resistance is the genetic alteration of the E3 ligase machinery itself. This can include mutations in or downregulation of the CRBN gene nih.gov. Loss of CRBN expression or function would prevent the PROTAC from forming the necessary ternary complex (BRD4–PROTAC–CRBN), thereby abrogating its ability to induce BRD4 degradation nih.gov. In multiple myeloma patients treated with immunomodulatory imide drugs (IMiDs), which also bind to CRBN, acquired genomic mutations in the components of the CRBN ligase machinery have been observed, suggesting a clinically relevant resistance pathway nih.gov.

Importantly, this E3-ligase-specific resistance implies that cells resistant to a CRBN-based degrader may remain sensitive to a PROTAC that utilizes a different E3 ligase, such as Von Hippel-Lindau (VHL) nih.gov. Furthermore, competitive inhibition can also modulate activity. As expected for a pomalidomide-based PROTAC, co-administration with lenalidomide (B1683929) or pomalidomide (B1683931) can be antagonistic to its effects by competing for binding to CRBN ashpublications.org.

Table 3: Potential Resistance Mechanisms to CRBN-Based PROTACs like Degrader-21

| Mechanism | Description | Consequence | Source |

|---|---|---|---|

| Genomic Alterations | Mutations or downregulation of the CRBN gene or associated complex proteins. | Prevents formation of the ternary complex, leading to loss of degradation activity. | nih.govnih.gov |

| Competitive Inhibition | Co-administration with other CRBN-binding agents (e.g., lenalidomide). | Antagonizes PROTAC activity by competing for E3 ligase binding. | ashpublications.org |

In Vivo Efficacy and Pharmacodynamics in Animal Models (Excluding Human Trials)

Animal models, particularly xenograft studies, are crucial for evaluating the real-world potential of a therapeutic candidate prior to any human trials.

This compound, also identified as Compound 74, has been shown to possess anti-tumor activity in animal models. targetmol.com According to available data, it has demonstrated a substantial ability to inhibit tumor growth in mouse xenograft models, highlighting its potential as an anti-cancer agent. targetmol.com However, detailed, peer-reviewed studies quantifying the extent of tumor growth inhibition across specific cancer models are not publicly available.

A primary measure of a PROTAC's in vivo activity is its ability to degrade the target protein within tumor tissue. For other potent BET degraders, administration in xenograft models has been shown to lead to a significant and rapid reduction in BRD4 protein levels within the tumor. researchgate.netnih.govresearchgate.net This demonstrates successful delivery of the PROTAC to the tumor site and effective engagement of the ubiquitin-proteasome system.

For this compound specifically, while in vitro data confirms its ability to degrade BRD4, detailed in vivo studies quantifying the percentage and duration of BRD4 reduction in tumor tissues from animal models have not been reported in the reviewed literature. nih.govmedchemexpress.com

Pharmacodynamic (PD) biomarkers are used to confirm that a drug is engaging its target and having the desired biological effect. For BRD4 degraders, a key downstream target is the oncogene c-Myc. nih.govmedchemexpress.comnih.gov In vitro mechanism studies with this compound (also known as compound 21) have established that it can effectively suppress c-Myc. nih.govmedchemexpress.com In vivo studies with other BRD4 degraders have successfully used the reduction of c-Myc levels in tumor tissue as a PD biomarker of activity. researchgate.net

Specific analysis of pharmacodynamic biomarkers, such as c-Myc suppression, in tumor tissues from animal models treated with this compound has not been detailed in the available literature.

While in vitro studies provide initial indications of selectivity, specific in vivo data describing the effects of this compound on BRD2 and BRD3 protein levels in animal models are not present in the currently available research.

Data on Pre-clinical Evaluation of this compound

| Evaluation Parameter | Finding for this compound | Data Source Type |

|---|---|---|

| Resistance: E3 Ligase Mutation | No specific data available. | N/A |

| Resistance: Target Protein Mutation | No specific data available. | N/A |

| In Vivo Efficacy (Xenograft) | Demonstrated substantial inhibition of tumor growth. | Commercial Vendor Data |

| In Vivo BRD4 Reduction (Tumor) | No specific data available. | N/A |

| In Vivo PD Biomarkers (e.g., c-Myc) | No specific data available (In vitro data exists). | N/A |

| In Vivo Impact on BRD2/BRD3 | No specific data available. | N/A |

Exploration of Tumor-Specific Targeting Strategies (e.g., Antibody-PROTAC Conjugates, Aptamer-PROTAC Conjugates, Prodrug Approaches)

The broad expression of Bromodomain-containing protein 4 (BRD4) in both cancerous and healthy tissues presents a significant challenge for the therapeutic application of BRD4-targeting PROTACs, raising concerns about potential on-target, off-tumor toxicities. To address this, researchers are actively exploring innovative strategies to achieve tumor-specific delivery and activation of BRD4 degraders. These approaches aim to enhance the therapeutic index by concentrating the PROTAC's activity within the tumor microenvironment while sparing normal tissues. Key strategies under investigation in preclinical models include the development of antibody-PROTAC conjugates, aptamer-PROTAC conjugates, and various prodrug formulations.

Antibody-PROTAC Conjugates

One of the most promising strategies for tumor-specific targeting is the development of antibody-PROTAC conjugates (APCs) or degrader-antibody conjugates (DACs). This approach leverages the high specificity of monoclonal antibodies (mAbs) that recognize tumor-associated antigens (TAAs) to deliver a potent PROTAC payload directly to cancer cells.

A notable example involves a conjugate of the HER2-targeting antibody, trastuzumab, with a BRD4-degrading PROTAC. This construct, referred to as Ab-PROTAC 3, demonstrated selective degradation of BRD4 exclusively in HER2-positive breast cancer cell lines, with no effect on HER2-negative cells. nih.govresearchgate.net Upon binding to the HER2 receptor, the conjugate is internalized, and the active PROTAC is released within the cell, leading to potent and selective degradation of BRD4. nih.govresearchgate.net Significant degradation of BRD4 was observed in HER2-positive cells even at low nanomolar concentrations of the conjugate. nih.gov

Another preclinical study focused on a novel DAC targeting the receptor tyrosine kinase-like orphan receptor 1 (ROR1), an antigen expressed on various solid tumors. This ROR1-targeting DAC selectively and efficiently degraded BRD4 and exhibited potent in vivo antitumor activity in prostate and breast cancer xenograft mouse models. nih.gov These findings highlight the potential of the antibody-PROTAC conjugate platform to overcome the limitations of non-selective PROTACs. nih.gov

| Conjugate | Antibody Target | PROTAC Payload | Preclinical Model | Key Findings |

| Ab-PROTAC 3 | HER2 | BRD4 Degrader (MZ1 analogue) | HER2+ and HER2- breast cancer cell lines | Selective degradation of BRD4 only in HER2+ cells. nih.govresearchgate.net |

| ROR1 DAC | ROR1 | BRD4 Degrader | PC3 and MDA-MB-231 xenograft mouse models | Potent and selective in vivo antitumor activity. nih.gov |

Aptamer-PROTAC Conjugates

Nucleic acid aptamers, short single-stranded DNA or RNA molecules that can bind to specific targets with high affinity, offer an alternative to antibodies for targeted delivery. An aptamer-PROTAC conjugate was developed by linking a BRD4-targeting PROTAC to the nucleic acid aptamer AS1411, which targets nucleolin, a protein often overexpressed on the surface of cancer cells.

This conjugate, designated PROTAC 19, was compared to the unmodified PROTAC. The results from a MCF-7 xenograft model indicated that the aptamer conjugation led to improved tumor-targeting ability. nih.gov This enhancement resulted in greater in vivo degradation of BET proteins, improved antitumor potency, and reduced toxicity compared to the non-conjugated PROTAC. nih.gov

| Conjugate | Aptamer Target | PROTAC Payload | Preclinical Model | Key Findings |

| PROTAC 19 | Nucleolin (via AS1411 aptamer) | BRD4 Degrader (PROTAC 17) | MCF-7 xenograft model | Improved tumor-targeting, enhanced in vivo BET degradation, and increased antitumor potency. nih.gov |

Prodrug Approaches

Prodrug strategies involve modifying the PROTAC molecule to render it inactive until it reaches the tumor microenvironment, where specific conditions or external stimuli trigger its activation. This approach can minimize systemic exposure to the active degrader.

One innovative prodrug strategy is the development of a radiation-inducible PROTAC (RT-PROTAC). In this design, the PROTAC is "caged" with a moiety that can be cleaved by X-rays. Preclinical studies in an MCF-7 xenograft model showed that the activated RT-PROTAC could effectively degrade BRD4 and BRD2. mdpi.com Furthermore, the combination of the RT-PROTAC with radiation resulted in a synergistic antitumor effect, demonstrating the potential for spatiotemporal control over PROTAC activity. mdpi.com

Another prodrug approach utilizes the overexpression of certain receptors on cancer cells for targeted delivery. A folate-caged PROTAC was designed to be recognized and internalized by the folate receptor 1 (FOLR1), which is frequently overexpressed in various cancers. mdpi.com Once inside the cell, endogenous enzymes cleave the folate moiety, releasing the active BRD4-degrading PROTAC. mdpi.com This strategy ensures that the PROTAC is selectively activated in cancer cells that overexpress the target receptor.

| Prodrug Strategy | Activation Mechanism | PROTAC Target | Preclinical Model | Key Findings |

| RT-PROTAC | X-ray cleavage of a caging group | BRD2 and BRD4 | MCF-7 xenograft model | Synergistic antitumor activity with radiation; spatially controlled degradation. mdpi.com |

| Folate-caged PROTAC | Internalization via FOLR1 and enzymatic cleavage | BRD4 | Cancer cells overexpressing FOLR1 | Selective degradation in FOLR1-dependent manner. |

These diverse tumor-specific targeting strategies are pivotal in advancing PROTACs towards clinical viability. By enhancing their selectivity and minimizing off-tumor effects, these approaches hold the promise of delivering more effective and safer protein degradation therapies for cancer treatment.

Advanced Research and Methodological Considerations

Omics-Based Approaches to Elucidate Downstream Effects

Omics technologies offer a holistic view of the cellular response to PROTAC BRD4 Degrader-21 treatment, capturing global changes in protein and RNA levels.

Proteomics studies have been instrumental in evaluating the selectivity and degradation efficiency of BRD4 degraders. For instance, treatment of cells with BRD4-targeting PROTACs leads to a significant and selective degradation of BRD4. nih.gov In some cases, a single treatment can result in over 90% degradation of the target protein. nih.gov

Chemoproteomic strategies, which utilize broadly reactive, cysteine-directed electrophilic fragments coupled to selective ligands like JQ1 for BRD4, have been employed to screen for heterobifunctional degraders. acs.org This approach has successfully identified E3 ligases, such as DCAF16, that can be engaged by electrophilic PROTACs to induce the degradation of nuclear proteins. acs.org

Furthermore, proteomic analyses have revealed that while some degraders, like dBET1, non-selectively degrade all BET family members (BRD2, BRD3, and BRD4), others can be engineered for greater selectivity. nih.gov For example, the monovalent direct degrader PLX-3618, despite binding to all BET proteins, selectively degrades only BRD4. nih.gov This selectivity is a key advantage, as it can minimize off-target effects. The degradation is mediated through the ubiquitin-proteasome system, a fact confirmed by the blockage of degradation in the presence of proteasome inhibitors like bortezomib. nih.gov

Table 1: Impact of BRD4 Degraders on Protein Levels

| Compound | Target Proteins | Effect | Reference |

|---|---|---|---|

| dBET1 | BRD2, BRD3, BRD4 | Non-selective degradation | nih.gov |

| PLX-3618 | BRD4 | Selective degradation | nih.gov |

Transcriptome analysis reveals the downstream consequences of BRD4 degradation on gene expression. Treatment with BRD4 degraders like dBET6 has been shown to cause drastic transcriptomic changes. pnas.org These changes are often more pronounced than those observed with small molecule inhibitors like JQ1. pnas.orgnih.gov For instance, in glioblastoma cells, dBET6 was found to suppress gene sets associated with stemness and neural stem cell proliferation. pnas.org

Studies comparing the transcriptomic responses to JQ1 and dBET6 have highlighted the functional differences between BET protein inhibition and degradation. pnas.org While JQ1 primarily affects BRD4 binding at the transcription start site (TSS), dBET6 leads to the removal of BRD4 from promoters, gene bodies, and intergenic sites. researchgate.net This broader effect of dBET6 results in a more significant impact on the expression of key oncogenes like MYC. nih.gov Furthermore, dBET6 has been shown to modulate alternative splicing events, a mechanism distinct from that of JQ1. researchgate.net

A key finding from transcriptomic studies is that BRD4 degradation can overcome resistance to BET bromodomain inhibitors, indicating that it is a more robust therapeutic strategy. pnas.org

Computational Modeling and In Silico Studies

Computational approaches are indispensable for understanding the structural basis of PROTAC-mediated degradation and for predicting the efficacy of new degrader designs.

The formation of a stable ternary complex between the target protein (BRD4), the PROTAC, and an E3 ligase is a prerequisite for successful degradation. acs.org Molecular docking and molecular dynamics (MD) simulations are powerful tools for modeling these complexes and understanding the key interactions that drive their formation. nih.govelifesciences.org

These simulations have shown that the dynamic nature of the ternary complex is crucial for ubiquitination and subsequent degradation. elifesciences.org For example, MD simulations have been used to model the degradation machinery complex, which includes the E3 ligase scaffold, and to study how different PROTAC linkers affect degradation potency. elifesciences.org Such studies have revealed that even though different PROTACs may form stable ternary complexes, they can have varying degradation efficacies due to differences in the dynamics of the complex. elifesciences.org

Computational models have also been used to recapitulate experimental results, such as the inability of PROTACs with short linkers to form a ternary complex and degrade the target protein. nih.gov These models provide a structural basis for understanding the importance of linker length and composition in PROTAC design.

Predictive modeling aims to identify computational metrics that correlate with the degradation efficiency (DC50) and selectivity of PROTACs. nih.gov This is a challenging task due to the dynamic and complex nature of the degradation process.

One promising approach involves the use of protein frustration analysis, a concept from protein folding, to evaluate the stability of the ternary complex. nih.gov Studies have shown that the frustration patterns at the protein-protein interface of the ternary complex can distinguish between strong and weak degraders. nih.gov Specifically, the stabilization of hydrophobic residues at the interface is a key feature of efficient degraders. nih.gov

Computational tools are also being developed to predict the formation of ternary complexes and to score different poses based on their stability. researchgate.net These tools can help to prioritize PROTAC candidates for synthesis and experimental testing, thereby accelerating the drug discovery process.

Comparison with Other BRD4 PROTACs and Small Molecule Inhibitors

The development of BRD4-targeting PROTACs has been driven by the need to overcome the limitations of traditional small molecule inhibitors.

Compared to inhibitors like JQ1, BRD4 degraders such as ARV-825 and dBET6 have demonstrated superior and more sustained downregulation of BRD4 and its downstream target, MYC. nih.govnih.govarvinas.com This leads to a more profound anti-proliferative effect and induction of apoptosis in cancer cells. arvinas.comnih.gov While inhibitors can lead to an accumulation of the BRD4 protein, degraders effectively eliminate it. nih.govarvinas.com

Among the various BRD4 PROTACs, there is a spectrum of activity and selectivity. For example, dBET6 is more potent than dBET1. promega.com Some PROTACs, like MZ1, show a preference for degrading BRD4, while others, like the trivalent PROTAC SIM1, exhibit selectivity towards BRD2. thno.org The choice of E3 ligase ligand (e.g., for VHL or CRBN) and the linker design are critical determinants of a PROTAC's degradation profile. promega.comacs.org

Recent innovations include the development of degraders with enhanced catalytic activity and improved in vivo properties, such as CFT-2718, and monovalent direct degraders like PLX-3618, which offer a new modality for targeted protein degradation. nih.govaacrjournals.org

Table 2: Comparison of BRD4-Targeting Agents

| Compound/Class | Mechanism | Key Characteristics | Reference |

|---|---|---|---|

| JQ1 | Small Molecule Inhibitor | Reversible binding to bromodomains; can lead to BRD4 accumulation. | nih.govarvinas.com |

| ARV-825 | PROTAC Degrader | Potent and prolonged degradation of BRD4; superior anti-cancer activity compared to inhibitors. | arvinas.comnih.gov |

| dBET6 | PROTAC Degrader | Potent degrader with more pronounced transcriptomic effects than JQ1. | pnas.orgnih.gov |

| MZ1 | PROTAC Degrader | VHL-based degrader with preferential degradation of BRD4. | thno.orgacs.org |

| PLX-3618 | Monovalent Direct Degrader | Selective degradation of BRD4 despite binding to all BET proteins. | nih.gov |

| SIM1 | Trivalent PROTAC | High potency; selective towards BRD2. | thno.org |

Comparative Efficacy and Selectivity Profiles

Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to induce the degradation of specific target proteins. In the context of bromodomain and extra-terminal (BET) proteins, several PROTACs have been developed to target BRD4, a key regulator of oncogenes like MYC. The efficacy and selectivity of these degraders can vary significantly based on their chemical structure, including the choice of E3 ligase ligand and the linker connecting it to the BRD4-binding moiety.

One notable BRD4 degrader, ARV-771 , which utilizes a von Hippel-Lindau (VHL) E3 ligase ligand, has demonstrated significantly greater potency compared to traditional BET inhibitors like JQ1 and OTX015. In castration-resistant prostate cancer (CRPC) cells, ARV-771 was 10- to 500-fold more potent than JQ1 or OTX015 in inhibiting cell proliferation. pnas.org Furthermore, ARV-771 was found to be approximately 10- and 100-fold more potent than JQ1 and OTX015, respectively, in suppressing c-MYC levels. pnas.orgresearchgate.netresearchgate.net Another cereblon (CRBN)-based PROTAC, dBET1 , was reported to be about 500-fold weaker than ARV-771 in the same c-MYC suppression assay. pnas.orgresearchgate.net

The selectivity of BRD4 degraders for different BET family members (BRD2, BRD3, and BRD4) is a critical aspect of their design. While the parent inhibitor JQ1 binds to all BET bromodomains, some PROTACs exhibit preferential degradation of BRD4. acs.org For instance, MZ1 , another VHL-based degrader, showed a preference for degrading BRD4 over BRD2 and BRD3 at lower concentrations. acs.org In contrast, the JQ1 and cereblon-based PROTAC, dBET1 , induced nonselective degradation of all three BET family members. aacrjournals.org

Efforts to enhance selectivity have led to the development of highly specific BRD4 degraders. For example, ZXH-3-26 is a selective BRD4 degrader that shows comparable efficacy in degrading endogenous BRD4 to the pan-BET degrader dBET6 , but is inactive on BRD2 and BRD3. medchemexpress.com Similarly, BD-9136 is a highly potent and selective BRD4 degrader, exhibiting over 1,000-fold greater selectivity for BRD4 compared to BRD2 and BRD3. thno.orgscienceopen.com Another selective degrader, AT1 , also demonstrated a greater degree of selectivity in depleting BRD4 compared to MZ1. thno.org

The choice of E3 ligase can also influence efficacy and selectivity. A1874 , an MDM2-based BRD4 PROTAC, was found to be more effective in inhibiting the proliferation of cancer cell lines with wild-type p53 compared to a corresponding VHL-utilizing PROTAC with similar potency for BRD4 degradation. aacrjournals.org This highlights the potential for synergistic effects by engaging different E3 ligases.

Table 1: Comparative Efficacy of BRD4 Degraders and Inhibitors

| Compound | Target(s) | Mechanism | Relative Potency (c-MYC Suppression) | Reference |

|---|---|---|---|---|

| ARV-771 | Pan-BET | VHL-based PROTAC | ~10x more potent than JQ1 | pnas.orgresearchgate.netresearchgate.net |

| JQ1 | Pan-BET | Inhibitor | Baseline | pnas.org |

| OTX015 | Pan-BET | Inhibitor | ~100x less potent than ARV-771 | pnas.orgresearchgate.netresearchgate.net |

| dBET1 | Pan-BET | CRBN-based PROTAC | ~500x weaker than ARV-771 | pnas.orgresearchgate.net |

| ARV-825 | Pan-BET | CRBN-based PROTAC | As potent as ARV-771 | pnas.orgresearchgate.net |

Table 2: Selectivity Profiles of Various BRD4 PROTACs

| PROTAC | E3 Ligase | Selectivity Profile | Reference |

|---|---|---|---|

| MZ1 | VHL | Preferential for BRD4 over BRD2/BRD3 | acs.org |

| dBET1 | CRBN | Nonselective (BRD2, BRD3, BRD4) | aacrjournals.org |

| ZXH-3-26 | CRBN | Highly selective for BRD4 | medchemexpress.com |

| BD-9136 | Not Specified | >1000-fold selective for BRD4 | thno.orgscienceopen.com |

| AT1 | VHL | More selective for BRD4 than MZ1 | thno.org |

| PLX-3618 | DCAF11 | Selective for BRD4 | aacrjournals.org |

Distinct Mechanisms and Biological Outcomes

The primary mechanism of action for PROTACs is the induced degradation of the target protein via the ubiquitin-proteasome system. nih.gov This event-driven mechanism offers advantages over the occupancy-driven mechanism of traditional inhibitors. nih.gov For a PROTAC like "this compound" (a general descriptor for a BRD4-targeting PROTAC), the molecule facilitates the formation of a ternary complex between BRD4 and an E3 ubiquitin ligase. scienceopen.com This proximity induces the ubiquitination of BRD4, marking it for degradation by the 26S proteasome. scienceopen.comnih.gov This process is catalytic, as the PROTAC molecule is released after degradation and can engage in further rounds of targeting. thno.org

The biological outcomes of BRD4 degradation are significant and often more pronounced than those of simple inhibition. Degradation of BRD4 leads to the downregulation of its downstream targets, most notably the MYC oncogene. pnas.orgnih.govjci.org This suppression of MYC expression contributes to the potent anti-proliferative and pro-apoptotic effects observed with BRD4 PROTACs in various cancer cell lines, including those of prostate cancer, multiple myeloma, and acute myeloid leukemia. pnas.orgjci.orgresearchgate.net

For example, ARV-771 treatment in CRPC cells leads to a significant induction of apoptosis. pnas.org Similarly, ARV-825 has been shown to induce cell cycle arrest and apoptosis in neuroblastoma and gastric cancer cells. frontiersin.orgnih.gov In multiple myeloma cells, ARV-825 also induced G1 phase cell cycle arrest and apoptosis. haematologica.org The degradation of BRD4 by PROTACs can also lead to the downregulation of other key proteins involved in cell cycle progression and survival, such as CDK4/6 and BCL-2, while upregulating pro-apoptotic proteins like p21. researchgate.netnih.gov

A key distinction between BRD4 degraders and inhibitors lies in their impact on protein levels. While inhibitors like JQ1 block the function of BRD4, they can sometimes lead to an accumulation of the BRD4 protein. medchemexpress.com In contrast, PROTACs effectively eliminate the protein, which can lead to a more sustained and profound biological response. jci.org This is particularly relevant in overcoming resistance mechanisms that are still dependent on BRD4's presence. jci.org

Development of Resistance Mechanisms and Strategies to Overcome Themscienceopen.com

Identification of Acquired Resistance Pathways

A significant challenge in cancer therapy is the development of drug resistance. For PROTACs, resistance can emerge through various mechanisms, often related to the components of the ubiquitin-proteasome system that they hijack. Studies have shown that cancer cells can develop resistance to BET-PROTACs following chronic treatment. aacrjournals.org

One of the primary mechanisms of acquired resistance is the genomic alteration of core components of the E3 ligase complexes engaged by the PROTAC. aacrjournals.org For instance, resistance to CRBN-based PROTACs like ARV-825 has been associated with reduced expression or mutations in the CRBN gene. haematologica.org Similarly, resistance to VHL-based PROTACs can arise from alterations in the VHL E3 ligase complex. aacrjournals.org A key finding is that resistance is often specific to the E3 ligase utilized; cells resistant to a CRBN-based PROTAC may remain sensitive to a VHL-based one, and vice versa. nih.govaacrjournals.org This lack of cross-resistance suggests that the downstream proteasome machinery generally remains functional in these resistant cells. aacrjournals.org

Another potential resistance mechanism is the downregulation of the target protein itself, although this has been observed to be a less common event. In some cases of resistance to BET-PROTACs, a slight decrease in BRD4 protein levels was noted, but not to an extent that would likely confer the observed resistance. aacrjournals.org

Rational Design of Next-Generation PROTACs to Circumvent Resistance

The understanding of resistance mechanisms is crucial for the rational design of next-generation PROTACs. One primary strategy to overcome resistance is to develop PROTACs that engage different E3 ligases. nih.gov Given that resistance is often specific to the engaged E3 ligase, having a repertoire of PROTACs that can recruit alternative E3 ligases provides a clear path to circumventing resistance. scienceopen.comnih.gov For example, if a tumor develops resistance to a CRBN-based BRD4 degrader due to a CRBN mutation, a VHL-based or MDM2-based degrader could be an effective alternative. scienceopen.comaacrjournals.org

Another approach involves the development of PROTACs with improved properties, such as enhanced cell permeability or optimized linkers that promote more stable and efficient ternary complex formation. acs.org The design of PROTACs with different chemical scaffolds for the E3 ligase ligand can also be beneficial. For example, the development of novel ligands for E3 ligases like DCAF11, DCAF16, and RNF114 expands the toolbox for creating PROTACs that can overcome resistance to the more commonly used CRBN and VHL-based degraders. nih.govmedchemexpress.comnih.gov

Furthermore, the development of "molecular glue" type degraders, which can induce degradation through novel mechanisms, represents another avenue for overcoming resistance. For instance, KB02-JQ1 is a selective BRD4 degrader that covalently modifies the E3 ligase DCAF16 to promote BRD4 degradation. medchemexpress.com

Finally, strategies to improve the tumor-specific targeting of PROTACs are being explored. Antibody-PROTAC conjugates, for example, can deliver the degrader specifically to cancer cells expressing a particular surface antigen, potentially increasing efficacy and reducing off-target effects that could contribute to resistance. acs.org

Future Perspectives and Research Directions

Expanding the Repertoire of E3 Ligases for BRD4 Degradation

The majority of current PROTACs, including GNE-987, utilize a limited number of E3 ubiquitin ligases, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL). medchemexpress.comoup.com This reliance presents a potential limitation, as differential expression of these ligases across tissues and in disease states can affect a PROTAC's efficacy and safety. nih.gov Furthermore, acquired resistance through mutations in these ligases can render the degraders ineffective. nih.gov

To address this, significant effort is being directed towards discovering ligands for the over 600 E3 ligases in the human genome, thereby expanding the "PROTAC toolbox". nih.gov A wider array of E3 ligases would allow for the development of PROTACs with improved tissue-selectivity by choosing a ligase that is specifically expressed in the target tissue.

Recent progress has shown the potential of hijacking other E3 ligases for BRD4 degradation:

IAP (Inhibitor of Apoptosis Protein): SNIPER(BRD)1 has been developed to degrade BRD4 by recruiting IAP. researchgate.nettandfonline.com

MDM2: A nutlin-based PROTAC, A1874, was created to recruit MDM2 for BRD4 degradation, which also offers the dual benefit of stabilizing the tumor suppressor p53. aacrjournals.org

KEAP1: Researchers have successfully used a KEAP1-recruiting ligand to create potent and selective BRD4 degraders. nih.gov

RNF4, RNF114, DCAF15, and SPOP: These ligases have also been successfully leveraged to degrade BRD4, demonstrating the expanding possibilities. nih.govacs.org

KLHDC2: High-throughput screening identified a novel small molecule scaffold that targets the KLHDC2 E3 ligase, which was then used to create PROTACs that potently degrade BRD4. elifesciences.orgresearchgate.net

This expansion is crucial for the future of targeted protein degradation, offering pathways to overcome resistance and enhance the therapeutic window of degraders like those targeting BRD4. nih.govnih.gov

Exploring Multi-Targeting or Dual-Ligase Recruiting PROTACs for BRD4

To enhance the efficacy of protein degradation, researchers are exploring novel PROTAC architectures, including those that can engage multiple targets or recruit multiple E3 ligases simultaneously.

Multi-Targeting PROTACs: These molecules are designed to degrade BRD4 and another therapeutically relevant protein simultaneously. This approach can be beneficial in complex diseases like cancer, where multiple pathways are dysregulated. For instance, a dual BET/PLK1 inhibitor was used to create a BRD4-selective degrader, highlighting a strategy to achieve selectivity from a non-selective inhibitor. researchgate.net

Dual-Ligase Recruiting PROTACs: A more recent innovation is the development of heterotrivalent PROTACs. These molecules are engineered to recruit two different E3 ligases to the target protein at the same time. nih.govacs.org A proof-of-concept study created a degrader that simultaneously recruits both CRBN and VHL to BRD4. acs.orgacs.org This dual-ligase approach was shown to have an additive effect on protein degradation, leading to faster and more potent depletion of BRD4 compared to traditional bivalent PROTACs that recruit only one ligase. nih.govacs.orgchemrxiv.org This strategy could also potentially mitigate resistance mechanisms that arise from the loss of a single E3 ligase's function. nih.gov

| PROTAC Strategy | Description | Potential Advantage for BRD4 Degradation | Reference |

|---|---|---|---|

| Multi-Targeting | A single PROTAC designed to bind to BRD4 and a second distinct protein of interest, mediating the degradation of both. | Can address multiple disease pathways simultaneously, potentially leading to synergistic therapeutic effects. | researchgate.net |

| Dual-Ligase Recruiting | A heterotrivalent PROTAC that contains ligands for BRD4 and two different E3 ligases (e.g., CRBN and VHL). | Enhances degradation potency and speed; may circumvent resistance due to the loss of a single E3 ligase. | nih.govacs.orgacs.org |

Applications of PROTAC BRD4 Degrader-21 as a Chemical Probe for BRD4 Biology

This compound (GNE-987) serves as a powerful chemical probe to dissect the biological functions of BRD4. Unlike traditional small molecule inhibitors (like JQ1) which only block the bromodomain-binding function of BRD4, degraders eliminate the entire protein scaffold. nih.gov This is a critical distinction because BRD4 has functions beyond its bromodomains, including roles in chromatin organization and interactions with other proteins.

By inducing the rapid and sustained degradation of BRD4, GNE-987 allows researchers to study the direct consequences of protein loss versus simple inhibition. For example, studies using GNE-987 have confirmed that the degradation of BRD4 leads to the downregulation of key oncogenes like MYC. In a study on acute myeloid leukemia (AML), GNE-987 was used to validate that BRD4 degradation could inhibit cell proliferation, induce apoptosis, and target super-enhancer-related genes critical for the disease.

The high potency of GNE-987, with degradation activity in the picomolar range, makes it an exceptionally precise tool. medchemexpress.com It can be used at very low concentrations to minimize off-target effects, providing a clearer picture of BRD4-specific functions. This allows for a more accurate validation of BRD4 as a therapeutic target in various cancers and other diseases.

Strategies for Enhanced In Vivo Delivery and Tissue Specificity

A significant hurdle for the clinical translation of PROTACs, including BRD4 degraders, is their often-unfavorable physicochemical properties, which can lead to poor solubility, low bioavailability, and a lack of tissue specificity. nih.govmdpi.com Systemic administration can lead to on-target degradation in healthy tissues, causing potential toxicity. thno.org To overcome these challenges, several advanced delivery strategies are being developed.

Nanoparticle-Based Delivery: Encapsulating PROTACs within nanoparticles can improve their solubility, protect them from metabolic degradation, and enable passive targeting to tumors through the enhanced permeability and retention (EPR) effect. biochempeg.com Various nanoparticle platforms, including lipid nanoparticles (LNPs) and polymeric micelles, have been successfully used to deliver BRD4 degraders like ARV-825 and dBET6, resulting in enhanced tumor accumulation and therapeutic efficacy in preclinical models. mdpi.comnih.govnih.gov Some systems are designed to be "smart," releasing their PROTAC payload in response to specific stimuli within the tumor microenvironment, such as changes in pH or redox state. mdpi.comnih.gov

Antibody-PROTAC Conjugates (APCs or DACs): This strategy, analogous to antibody-drug conjugates (ADCs), involves attaching a PROTAC to a monoclonal antibody that targets a specific cell-surface antigen. nih.govdiscoveracs.org This ensures that the PROTAC is delivered selectively to the desired cell type, minimizing off-target effects. nih.gov GNE-987 has been successfully used in this approach, conjugated to an anti-CLL1 antibody for targeted delivery in a model of chronic lymphocytic leukemia. acs.org Similarly, a trastuzumab-PROTAC conjugate was shown to selectively degrade BRD4 only in HER2-positive breast cancer cells. nih.govthno.org

Ligand-Targeted PROTACs: Another approach involves conjugating the PROTAC to a small molecule ligand that binds to a receptor highly expressed on target tissues. acs.org For example, a BRD4 degrader was conjugated to a ligand for the asialoglycoprotein receptor (ASGPR), which is abundant on liver cells. thno.org This "LIVTAC" (Liver-Targeting Chimera) strategy enabled the liver-specific degradation of BRD4, demonstrating therapeutic effects in a model of liver fibrosis while avoiding systemic toxicity. thno.org

These evolving delivery technologies hold the key to unlocking the full clinical potential of potent degraders like this compound by improving their druggability and safety profiles. nih.gov

Q & A

Q. What is the mechanism of action of PROTAC BRD4 Degrader-21, and how does it differ from traditional BRD4 inhibitors?

this compound is a bifunctional molecule comprising a BRD4-binding ligand linked to an E3 ubiquitin ligase recruiter (e.g., VHL or CRBN). It facilitates ubiquitination and proteasomal degradation of BRD4 via ternary complex formation, eliminating the protein rather than merely inhibiting its function . Unlike inhibitors (e.g., BET-IN-14), which transiently block BRD4's bromodomains, PROTACs act catalytically, enabling sustained target depletion even at sub-stoichiometric concentrations .

Q. What experimental models are typically used to validate BRD4 degradation efficacy in vitro?

Key in vitro assays include:

- Western blotting to quantify BRD4 protein levels post-treatment (e.g., in MCF-7 or MDA-MB-231 cells).

- Cellular thermal shift assays (CETSA) to confirm target engagement.

- HTRF (Homogeneous Time-Resolved Fluorescence) platforms for high-throughput quantification of ternary complex formation and degradation kinetics .

- Dose-response studies (e.g., IC50 determination; this compound exhibits an IC50 of 14.2 nM for BRD4 BD1 degradation ).

Q. How does this compound address drug resistance associated with BRD4 inhibitors?

Resistance to BRD4 inhibitors often arises from compensatory transcriptional feedback or target overexpression. PROTACs circumvent this by degrading the protein entirely, reducing the pool available for adaptive mechanisms. For example, PROTAC BRD4 Degrader-5 (a structural analog) showed sustained BRD4 degradation in HER2-positive and -negative breast cancer cells, unlike inhibitors that lose efficacy over time .

Advanced Research Questions

Q. What computational strategies optimize this compound's isoform selectivity and ternary complex stability?

Advanced methods include:

- Rosetta docking to predict protein-protein interactions between BRD4, the PROTAC, and the E3 ligase, ensuring selective degradation of BRD4 over BRD2/3 .

- Molecular dynamics simulations to assess linker flexibility and ternary complex conformational stability .

- Structure-activity relationship (SAR) studies to refine the BRD4-binding moiety, as seen in dihydroquinazolinone-derived PROTACs .

Q. How can linker composition influence the pharmacokinetic (PK) properties of this compound?

Linker design critically impacts solubility, cell permeability, and proteolytic stability:

- PEG-based linkers improve solubility but may reduce membrane permeability.

- Cleavable linkers (e.g., disulfide-containing) enable targeted release in specific cellular compartments (e.g., cytoplasm) .

- Studies on PROTAC BRD4 Degrader-22 demonstrated that optimizing linker length (e.g., 3-PEG units) enhances ternary complex formation efficiency .

Q. What in vivo models are suitable for evaluating this compound's anti-fibrotic or anti-tumor efficacy?

- Carbon tetrachloride (CCl4)-induced liver fibrosis models assess anti-fibrotic activity via histological scoring of collagen deposition and BRD4 expression .

- Xenograft models (e.g., RS4;11 leukemia or HER2+ breast cancer) quantify tumor regression and BRD4 degradation kinetics. PROTAC 3, a related degrader, achieved tumor regression in RS4;11 xenografts at 0.1–0.3 nM doses .

Q. How do Degrader-Antibody Conjugates (DACs) enhance the therapeutic potential of this compound?

DACs conjugate PROTACs to monoclonal antibodies (e.g., trastuzumab) for tissue-specific delivery. For example, Ab-PROTAC 3 selectively degraded BRD4 in HER2+ cells by leveraging antibody-mediated internalization, minimizing off-target effects in HER2– cells . This strategy overcomes poor PROTAC PK properties and enhances lysosomal stability .

Methodological Considerations

Q. What protocols ensure reproducibility in this compound experiments?

- Document ternary complex formation assays (e.g., HTRF) with exact component specifications (manufacturer, lot numbers) .

- Use standardized cell lines (e.g., ATCC-validated MCF-7) and control degraders (e.g., PROTAC BRD4 Degrader-2) to benchmark activity .

- Report linker synthesis routes (e.g., SPDP conjugation for DACs) and purity thresholds (>95% by HPLC) .

Q. How can researchers resolve contradictions in BRD4 degradation efficiency across studies?

Discrepancies may arise from:

- Cell type-specific E3 ligase expression (e.g., CRBN vs. VHL abundance). Validate ligase levels via qPCR or proteomics.

- Assay sensitivity differences (e.g., Western blot vs. HTRF). Cross-validate using orthogonal methods .

- PROTAC stability in culture media (e.g., serum protease degradation). Include stability controls .

Q. What strategies improve this compound's blood-brain barrier (BBB) penetration for neurological applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.